[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate
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Overview
Description
[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of indole alkaloids This compound is characterized by its intricate hexacyclic structure, which includes multiple chiral centers and functional groups
Preparation Methods
The synthesis of [(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate involves multiple steps, starting from simpler precursor molecules. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the hexacyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of the ethyl, hydroxy, and methyl groups at specific positions on the core structure.
Esterification: The final step involves the esterification of the core structure with 3,4,5-trimethoxybenzoic acid to form the desired compound.
Chemical Reactions Analysis
[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02
Properties
Molecular Formula |
C30H36N2O6 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17-,20-,21-,24?,26-,27+,28-,30+/m0/s1 |
InChI Key |
JCRQPLRRHXVYJF-IIRKICMNSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3[C@H]1O)C7=CC=CC=C7N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C |
Origin of Product |
United States |
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